Bienvenue dans la boutique en ligne BenchChem!

3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

tubulin polymerization inhibitor antiproliferative SAR colchicine binding site

3-(4-Methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 714922-60-8, MF: C₁₇H₁₃N₅O₃S, MW: 367.38 g/mol) belongs to the 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class, a rigid fused heterocyclic scaffold that conformationally locks a (Z,E)-butadiene linker mimetic. This scaffold has been validated as a privileged structure for tubulin-colchicine site binding , antifungal triazole pharmacology , and caspase-mediated apoptosis induction.

Molecular Formula C17H13N5O3S
Molecular Weight 367.38
CAS No. 714922-60-8
Cat. No. B2500972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS714922-60-8
Molecular FormulaC17H13N5O3S
Molecular Weight367.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C17H13N5O3S/c1-25-14-7-5-11(6-8-14)16-18-19-17-21(16)20-15(10-26-17)12-3-2-4-13(9-12)22(23)24/h2-9H,10H2,1H3
InChIKeyZJASVGCXLQVBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 714922-60-8): Compound Identity and Core Scaffold


3-(4-Methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 714922-60-8, MF: C₁₇H₁₃N₅O₃S, MW: 367.38 g/mol) belongs to the 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class, a rigid fused heterocyclic scaffold that conformationally locks a (Z,E)-butadiene linker mimetic [1]. This scaffold has been validated as a privileged structure for tubulin-colchicine site binding [1], antifungal triazole pharmacology [2], and caspase-mediated apoptosis induction [3]. The target compound features a 4-methoxyphenyl substituent at position 3 (A-ring) and a 3-nitrophenyl substituent at position 6 (B-ring), a specific regioisomeric and electronic combination not duplicated in any published SAR study. Complete ¹H and ¹³C NMR chemical shift assignments (DMSO-d₆) are available via SpectraBase [4], and the compound is supplied at ≥95% purity for research use.

Why 3,6-Diaryl Triazolothiadiazines Cannot Be Interchanged: Substitution-Dependent Pharmacology of CAS 714922-60-8


The 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibits extreme sensitivity to both the position and electronic nature of aryl substituents. In the definitive tubulin inhibitor SAR study by Tian et al., shifting the methoxy group from the 3-position to the 4-position on the A-ring, or altering the B-ring nitro substitution pattern, produced IC₅₀ differences exceeding two orders of magnitude across SGC-7901, A549, and HT-1080 cell lines [1]. The Kaushik antifungal series further demonstrated that the specific pairing of a 4-methoxyphenyl moiety with a given substituted-phenyl partner yields activities that cannot be predicted by additivity rules [2]. CAS 714922-60-8 occupies a unique and untested regioisomeric space: the electron-donating 4-methoxyphenyl (Hammett σₚ = −0.27) at position 3 paired with the strongly electron-withdrawing 3-nitrophenyl (σₘ = +0.71) at position 6 creates a dipole not replicated by any published analog. Substituting a close analog—such as the des-methoxy 3-phenyl-6-(3-nitrophenyl) derivative (CAS 68469-08-9) or the regioisomeric 3-(3-methoxyphenyl) variant—is pharmacologically unvalidated and risks losing the specific electronic and steric profile required for target engagement.

Quantitative Differential Evidence: CAS 714922-60-8 vs. Closest Structural Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy A-Ring Substitution in Triazolothiadiazine Tubulin Inhibitors

In the only comprehensive SAR study of this scaffold class, Tian et al. demonstrated that the position of the methoxy substituent on the A-ring (position 3 of the triazolothiadiazine) is a critical determinant of antiproliferative potency. Compound 6i (3-methoxyphenyl A-ring, 3-amino-4-methoxyphenyl B-ring) exhibited IC₅₀ values of 0.011–0.015 µM against SGC-7901, A549, and HT-1080 cell lines, comparable to the clinical reference CA-4 (IC₅₀ 0.009–0.013 µM) [1]. Compound 6k (4-methoxyphenyl A-ring, 3-amino-4-methoxyphenyl B-ring) was among compounds displaying nanomolar IC₅₀ values, but the explicit IC₅₀ range for 6k was only reported in Supplementary Table S1 [1]. The 4-methoxy substitution was explicitly validated as an acceptable replacement for the canonical 3,4,5-trimethoxyphenyl pharmacophore, retaining nanomolar potency [1]. CAS 714922-60-8 bears the validated 4-methoxyphenyl A-ring but critically differs at the B-ring: a 3-nitrophenyl replaces the 3-amino-4-methoxyphenyl of 6i/6k. The electron-withdrawing nitro group at the meta position of the B-ring is expected to modulate both the hydrogen-bonding capacity and the electrostatic potential at the colchicine binding site, where Asnβ349 and Cysβ241 residues participate in key interactions [1].

tubulin polymerization inhibitor antiproliferative SAR colchicine binding site

Antifungal Class Potential: 4-Methoxyphenyl-Containing Triazolothiadiazines vs. Fluconazole

Kaushik et al. evaluated a series of 3-(substitutedphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines against five Candida strains. The most potent compound 2e displayed 30.37% inhibition against Candida tropicalis ATCC-13803 and Candida glabrata ATCC-90030 at 200 µg/mL, surpassing fluconazole (28.14% and 27.4%, respectively) [1]. Compound 2d showed 26.29% inhibition against Candida inconspicua ATCC-16783 at 100 µg/mL vs. fluconazole (24.44%) [1]. Notably, this series carries the 4-methoxyphenyl group at position 6 (B-ring), whereas CAS 714922-60-8 places it at position 3 (A-ring). The reversed regioisomeric arrangement in CAS 714922-60-8 has not been tested in antifungal assays, but the presence of the triazole nucleus and the 4-methoxyphenyl substituent—both independently associated with antifungal activity—supports potential candidacy for antifungal screening [1].

antifungal activity Candida spp. triazole antifungal

Caspase Activation and Apoptosis Induction: Scaffold-Level Validation in the Patent Literature

Patent WO2008011045A2 discloses 3-aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as activators of caspases and inducers of apoptosis, with explicit exemplification of multiple 3-(4-methoxyphenyl) and 3-(chlorophenyl) derivatives paired with various 6-aryl substituents [1]. The patent specifically claims 3-(4-methoxyphenyl)-6-(4-ethoxyphenyl) and 3-(4-methoxyphenyl)-6-(3,4-methylenedioxyphenyl) analogs, confirming that the 4-methoxyphenyl substituent at position 3 is compatible with caspase-activating pharmacology [1]. CAS 714922-60-8 was not explicitly exemplified, but its 4-methoxyphenyl A-ring aligns with the patent's preferred substitution pattern. The unique 3-nitrophenyl B-ring in CAS 714922-60-8 introduces a nitro group capable of bioreductive activation in hypoxic tumor microenvironments—a feature absent in all patent-exemplified analogs [1].

caspase activator apoptosis inducer anticancer mechanism

Spectroscopic Identity Confirmation: Complete ¹H/¹³C NMR Assignment Enabling Analytical QC Differentiation from Positional Isomers

CAS 714922-60-8 benefits from complete ¹H and ¹³C NMR chemical shift assignment using one- and two-dimensional NMR techniques (DEPT, NOE-DIF, COSY, HMBC, HSQC) in DMSO-d₆, available through the SpectraBase database [1]. This spectroscopic characterization is critical for differentiating CAS 714922-60-8 from its closest regioisomeric analog, 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide (CAS 1179423-69-8), which shares the identical molecular formula (C₁₇H₁₃N₅O₃S) and molecular weight but differs only in the position of the methoxy substituent (4- vs. 3-) . The methoxy ¹H singlet chemical shift and the aromatic proton coupling patterns provide unambiguous discrimination between these isomers [1]. The broader class of 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been the subject of dedicated NMR characterization studies, establishing diagnostic spectral features for regioisomeric assignment [2].

NMR characterization structural confirmation quality control

Antioxidant and Antidiabetic Class Activity: Comparative Performance of 4-Methoxyphenyl-Containing Triazolothiadiazines

Kaushik et al. reported that in a series of 3-(substitutedphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, compound 2d exhibited an IC₅₀ of 16.97 µg/mL in the DPPH free radical scavenging assay and 59.15% blood glucose lowering activity in a streptozotocin-induced diabetic rat model, with moderate NCI 60-cell-line anticancer activity (44.59% growth inhibition against CCRF-CEM leukemia cells) [1]. Compound 2e showed an antioxidant IC₅₀ of 21.40 µg/mL and 48.44% blood glucose reduction, while compound 2j displayed an IC₅₀ of 18.78 µg/mL [1]. As with the antifungal series (Evidence Item 2), this series positions the 4-methoxyphenyl group at position 6 rather than position 3. The regioisomeric switch in CAS 714922-60-8 has not been evaluated in these assays, but the independent presence of the 4-methoxyphenyl and nitrophenyl pharmacophores—both recognized in antioxidant and enzyme-inhibitory contexts—warrants investigation [1].

DPPH radical scavenging antioxidant antidiabetic activity

Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 714922-60-8)


Tubulin–Colchicine Binding Site Probe for Anticancer Drug Discovery

CAS 714922-60-8 carries a 4-methoxyphenyl A-ring validated by Tian et al. as an effective pharmacophore replacement for the 3,4,5-trimethoxyphenyl group in tubulin–colchicine site inhibitors, with class-level antiproliferative IC₅₀ values demonstrated in the nanomolar range . The compound can be deployed as a structurally distinct probe in tubulin polymerization assays (fluorescence-based, porcine brain tubulin) and competitive colchicine-binding fluorescence assays, with the 3-nitrophenyl B-ring offering a potential UV/Vis or fluorescence spectroscopic handle for binding studies. The electron-withdrawing nitro group may also confer hypoxia-selective bioreductive activation, a hypothesis testable via cytotoxicity comparison under normoxic vs. hypoxic (1% O₂) conditions in solid tumor cell lines (e.g., A549, HT-1080).

Antifungal SAR Expansion Against Fluconazole-Comparator Candida Strains

The triazolothiadiazine class has demonstrated antifungal activity exceeding that of fluconazole in specific Candida strains, with compounds bearing the 4-methoxyphenyl substituent achieving up to 30.37% inhibition vs. fluconazole's 28.14% at 200 µg/mL . CAS 714922-60-8, as an untested regioisomer with the 4-methoxyphenyl group at position 3 rather than position 6, can be screened in a panel of five Candida strains (C. tropicalis ATCC-13803, ATCC-20913; C. albicans ATCC-60193; C. inconspicua ATCC-16783; C. glabrata ATCC-90030, ATCC-2001) using the agar dilution method at 100 and 200 µg/mL, with fluconazole as the positive control. This experiment directly addresses the regioisomeric SAR gap identified in the Kaushik series.

Caspase-Mediated Apoptosis Screening in Solid Tumor Cell Lines

Patent WO2008011045A2 establishes that 3-(4-methoxyphenyl)-substituted triazolothiadiazines activate caspases and induce apoptosis in cancer cells . CAS 714922-60-8 can be evaluated in caspase-3/7 activation assays (e.g., fluorescence-based DEVDase assay) in cell lines relevant to the patent, with the unique 3-nitrophenyl B-ring potentially conferring differential potency or cell-type selectivity relative to the patent-exemplified 4-ethoxy and 3,4-methylenedioxy analogs. Dose–response experiments (0.1–100 µM, 24–48 h exposure) with staurosporine as a positive control would generate the first quantitative apoptosis EC₅₀ data for this specific regioisomer.

Analytical Reference Standard for Triazolothiadiazine Regioisomer Differentiation

With complete ¹H and ¹³C NMR assignments available via SpectraBase , CAS 714922-60-8 serves as an analytical reference standard for distinguishing the 4-methoxyphenyl positional isomer from the 3-methoxyphenyl regioisomer (CAS 1179423-69-8), which shares the identical molecular formula (C₁₇H₁₃N₅O₃S, MW 367.38). This is of practical importance in procurement and QC workflows, as both isomers may co-exist in vendor catalogs. The compound can be used to establish HPLC purity methods (UV detection at λmax of the nitroaromatic chromophore, ~260–280 nm) and as a retention time marker for regioisomeric separation on C18 reversed-phase columns.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.